6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with an acetyl group at the 6-position, a dimethylamino vinyl group at the 7-position, and a carbonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 6-position through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Dimethylamino Vinyl Group: The dimethylamino vinyl group can be introduced through a condensation reaction with dimethylamine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its diverse biological activities.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with additional fused rings, leading to different biological activities and properties.
Uniqueness
6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9(19)11-8-15-13-10(6-14)7-16-18(13)12(11)4-5-17(2)3/h4-5,7-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHMVARXJUQXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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